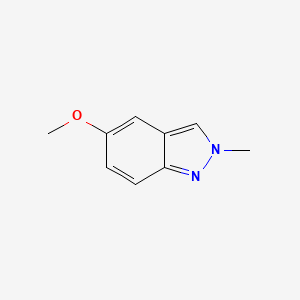

5-Methoxy-2-methyl-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-7-5-8(12-2)3-4-9(7)10-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHPLDTVLLYJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454944 | |

| Record name | 5-Methoxy-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541539-88-2 | |

| Record name | 5-Methoxy-2-methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541539-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 5-Methoxy-2-methyl-2H-indazole: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-2-methyl-2H-indazole (CAS No: 541539-88-2). Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural attributes, physical characteristics, spectroscopic signature, and safety protocols. The narrative is grounded in established scientific principles, explaining the causality behind its properties and providing validated experimental workflows. By integrating detailed data with practical insights, this guide serves as an essential resource for the effective handling, characterization, and application of this important heterocyclic compound.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound belonging to the indazole class.[1] The indazole scaffold is a key pharmacophore in medicinal chemistry, featured in several clinically approved drugs for its diverse biological activities.[2][3][4] The specific substitution pattern of this molecule—a methoxy group at the 5-position and a methyl group at the 2-position of the indazole ring—imparts unique chemical properties that are critical for its interaction with biological targets and its behavior in various experimental settings.[1]

Compound Identification

Precise identification is the cornerstone of reproducible research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 541539-88-2 | [1][5] |

| Molecular Formula | C₉H₁₀N₂O | [1][6] |

| Molecular Weight | 162.19 g/mol | [1][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2H-Indazole, 5-methoxy-2-methyl- | [1] |

| InChI | InChI=1S/C9H10N2O/c1-11-6-7-5-8(12-2)3-4-9(7)10-11/h3-6H,1-2H3 | [1] |

| InChIKey | RMHPLDTVLLYJAQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN1N=C2C(C=C(OC)C=C2)=C1 | [1] |

Molecular Structure and Isomerism

The structure of this compound features a bicyclic system where a benzene ring is fused to a pyrazole ring. It is crucial to distinguish the 2H-indazole tautomer from its 1H counterpart. The position of the substituent on the nitrogen atom dictates the electronic distribution and steric profile of the molecule, significantly influencing its reactivity and binding capabilities. In this case, the methyl group is located on the N2 position of the pyrazole ring.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The physical state and solubility are fundamental parameters that dictate how a compound can be stored, handled, and formulated.

| Property | Value / Description | Source(s) |

| Appearance | Typically a solid at room temperature. Color may vary (e.g., white, yellow). | [4][7][8] |

| Solubility | Characterized by moderate solubility in organic solvents and relatively low solubility in water. | [1] |

Expertise & Experience: The low aqueous solubility is an expected and critical feature.[1] The molecule's core is largely aromatic and hydrophobic. While the methoxy group and nitrogen atoms add some polarity, they are insufficient to overcome the hydrophobicity of the bicyclic ring system. This property has significant implications for drug development, influencing both bioavailability and the choice of solvents for in vitro assays. For biological screening, stock solutions are typically prepared in polar aprotic solvents like DMSO or DMF.

Spectroscopic and Analytical Characterization

Unambiguous characterization is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. While specific spectra for this exact compound are not publicly available in the search results, data from close analogs like 5-methoxy-2-phenyl-2H-indazole allow for reliable prediction of the expected chemical shifts.[7]

-

¹H NMR: Protons on the aromatic ring will appear in the range of δ 6.8-8.2 ppm. The methoxy (-OCH₃) protons will present as a sharp singlet around δ 3.8 ppm, and the N-methyl (-NCH₃) protons will also be a singlet, likely in the δ 3.9-4.2 ppm range.

-

¹³C NMR: Aromatic carbons will resonate in the δ 95-156 ppm region. The methoxy carbon is expected around δ 55 ppm, while the N-methyl carbon will be in the δ 35-45 ppm range.

Protocol: Acquiring ¹H NMR Spectrum

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

-

Sample Preparation (The "Why"): Accurately weigh 5-10 mg of this compound. The precise mass is needed for potential future concentration calculations or quantitative NMR (qNMR), not just for signal detection.

-

Solvent Selection (The "Why"): Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[7][8] If solubility is limited, DMSO-d₆ is an excellent alternative. The deuterated solvent prevents a large, overwhelming solvent signal in the spectrum.

-

Internal Standard (The "Why"): Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS is the standard reference (δ 0.00 ppm) for ¹H and ¹³C NMR because it is chemically inert, soluble in most organic solvents, and has a sharp, easily identifiable signal that does not typically overlap with analyte signals.

-

Data Acquisition (The "Why"): Place the sample in a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex splitting patterns in the aromatic region. Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing (The "Why"): Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum to ensure all peaks are in the correct positive (absorptive) mode. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine the relative number of protons for each signal, which validates the peak assignments against the known molecular formula.

References

- 1. CAS 541539-88-2: this compound [cymitquimica.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndmate.com [rndmate.com]

- 6. This compound | C9H10N2O | CID 11094954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxy-2-methyl-2H-indazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methyl-2H-indazole, identified by the CAS Number 541539-88-2 , is a heterocyclic compound of significant interest in the field of medicinal chemistry.[1][2] As a member of the indazole family, it serves as a crucial structural motif and building block for the synthesis of novel therapeutic agents. The indazole core is recognized as a valuable bioisostere of indole, a privileged scaffold found in numerous biologically active molecules.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound, with a focus on providing practical insights for professionals in drug discovery and development.

The strategic placement of a methoxy group at the 5-position and a methyl group at the N2 position of the indazole ring system imparts specific electronic and steric properties that can influence molecular interactions with biological targets.[1] Understanding the chemistry and biological context of this molecule is paramount for its effective utilization in research and development.

Physicochemical and Computed Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. The data presented below combines established identifiers with computed values to provide a foundational profile for this compound.

| Property | Value | Source |

| CAS Number | 541539-88-2 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| IUPAC Name | 5-methoxy-2-methylindazole | [2] |

| Synonyms | 2H-Indazole, 5-methoxy-2-methyl- | [1] |

| SMILES | CN1N=C2C(C=C(OC)C=C2)=C1 | [1] |

| InChI Key | RMHPLDTVLLYJAQ-UHFFFAOYSA-N | [1][2] |

| Physical Form | Solid | [5] |

| Solubility | Moderately soluble in organic solvents; low solubility in water. | [1] |

| XLogP3 (Computed) | 1.5 | [2] |

| Boiling Point (Predicted) | 305.4 ± 15.0 °C at 760 mmHg | [5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that hinges on two key stages: the formation of the indazole core and the regioselective N-alkylation. The principal challenge in the synthesis of N-alkylated indazoles is controlling the site of alkylation, as reactions can occur at either the N1 or N2 position, leading to mixtures of regioisomers.[6][7] The N1-substituted product is typically the thermodynamically more stable isomer, while the N2-isomer is the product of kinetic control.[6]

This guide outlines a robust, two-stage synthetic strategy designed to selectively yield the desired N2-methylated product.

Stage 1: Synthesis of 5-Methoxy-1H-indazole (Precursor)

The precursor, 5-Methoxy-1H-indazole, is synthesized from commercially available 4-methoxy-2-methylaniline via a classical diazotization and intramolecular cyclization reaction.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole

-

Reaction Setup: In a reaction vessel suitable for controlled temperature addition, dissolve 4-methoxy-2-methylaniline (1.0 eq) in acetic acid.

-

Diazotization: Cool the solution in an ice-water bath. Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, ensuring the internal temperature does not exceed 25 °C.

-

Reaction: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Workup: Pour the reaction mixture into water and extract the product with an organic solvent such as chloroform or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 5-methoxy-1H-indazole.[8]

Causality Behind Experimental Choices:

-

Acetic Acid: Serves as both a solvent and the acidic medium required for the in situ formation of nitrous acid (HNO₂) from sodium nitrite.

-

Temperature Control: The diazotization reaction is exothermic and diazonium salts can be unstable at higher temperatures. Maintaining a low temperature is critical for safety and to prevent decomposition, maximizing the yield of the desired intermediate.

Stage 2: Regioselective N2-Methylation

To overcome the challenge of forming isomeric mixtures, a modern, acid-catalyzed method is employed, which demonstrates high regioselectivity for the kinetically favored N2 position.[6][8] This approach avoids traditional basic conditions (e.g., NaH, K₂CO₃ with methyl iodide) that often yield significant amounts of the N1-isomer. The use of an alkyl 2,2,2-trichloroacetimidate, activated by a strong acid, provides a highly effective electrophile for selective N2 attack.[6][8][9]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 5-methoxy-1H-indazole (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE), add methyl 2,2,2-trichloroacetimidate (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, ~0.1 eq) to the mixture at room temperature.

-

Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Purification: Extract the product with an organic solvent, combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude material via silica gel chromatography to isolate this compound.

Causality Behind Experimental Choices:

-

Methyl 2,2,2-trichloroacetimidate: This reagent serves as an excellent source of an electrophilic methyl group upon activation.

-

Trifluoromethanesulfonic Acid (TfOH): A strong Brønsted acid is required to protonate the imine nitrogen of the trichloroacetimidate. This activation makes the methyl group highly susceptible to nucleophilic attack.[9] The acidic conditions favor the kinetic pathway, leading to selective attack by the more nucleophilic N2 atom of the neutral indazole ring.[6] This method effectively suppresses the formation of the thermodynamically favored N1 isomer.[8]

Predicted Spectroscopic Data

Reference ¹H NMR Data (5-methoxy-2-phenyl-2H-indazole, 400 MHz, CDCl₃): δ 8.20 (s, 1H), 7.84-7.82 (m, 2H), 7.69-7.67 (m, 1H), 7.49-7.45 (m, 2H), 7.35-7.32 (m, 1H), 7.04-7.01 (m, 1H), 6.84-6.83 (m, 1H), 3.81 (s, 3H).[10]

Predicted ¹H NMR Data (this compound, CDCl₃): By replacing the signals corresponding to the N2-phenyl group (multiplets at δ 7.84-7.32) with the signal for an N2-methyl group, the following spectrum is anticipated:

-

δ ~ 7.9-8.1 (s, 1H): H3 proton on the indazole ring.

-

δ ~ 7.5-7.6 (d, 1H): H7 proton.

-

δ ~ 6.9-7.0 (dd, 1H): H6 proton.

-

δ ~ 6.8-6.9 (d, 1H): H4 proton.

-

δ ~ 4.1 (s, 3H): N2-methyl protons. This is a key distinguishing signal.

-

δ ~ 3.8 (s, 3H): 5-methoxy protons.

Rationale for Prediction: The electronic environment of the indazole core protons will be largely similar. The most significant change is the replacement of the aromatic signals of the phenyl group with a singlet in the aliphatic region for the methyl group. The chemical shift for N-methyl groups on similar heterocyclic systems typically appears in the δ 4.0-4.3 ppm range. This predicted spectrum provides a valuable tool for chemists to confirm the identity and purity of the synthesized compound.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, primarily due to its ability to act as a bioisostere for the indole nucleus. This substitution can lead to improved metabolic stability, oral bioavailability, and plasma clearance while maintaining or enhancing biological activity.[3][4]

Serotonin (5-HT) Receptor Agonists: this compound is structurally related to potent serotonin receptor agonists. For example, it is a core component of molecules analogous to psychedelic tryptamines like 5-MeO-DMT.[3] The replacement of the indole core with the 2H-indazole moiety is a strategy explored to modulate pharmacological properties, including receptor subtype selectivity (e.g., 5-HT₂ₐ vs. 5-HT₂₋) and pharmacokinetic profiles.[3][4] The development of selective 5-HT receptor agonists is a major area of research for treating depression, PTSD, and other neuropsychiatric disorders.

General Kinase Inhibition: The indazole ring is a well-established "hinge-binding" motif in many kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole scaffold. The specific substitution pattern on the indazole ring, as seen in this compound, allows for fine-tuning of potency and selectivity against specific kinase targets.

Safety and Handling

This compound is intended for research and development purposes only.[5] As with all laboratory chemicals, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Statements (Based on vendor SDS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. CAS 541539-88-2: this compound [cymitquimica.com]

- 2. This compound | C9H10N2O | CID 11094954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 541539-88-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]

- 9. wuxibiology.com [wuxibiology.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 5-Methoxy-2-methyl-2H-indazole

Abstract: This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Methoxy-2-methyl-2H-indazole. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of NMR with practical, field-proven insights for the structural elucidation of substituted indazoles. We will delve into the theoretical basis for signal assignment, the influence of substituents on chemical shifts, and standard protocols for sample preparation and spectral acquisition. This guide is grounded in authoritative references to ensure scientific integrity and provides a framework for interpreting the 1H and 13C NMR spectra of this specific heterocyclic compound.

Introduction: The Structural Significance of Substituted Indazoles

Indazoles are a vital class of aromatic heterocyclic compounds, forming the core scaffold of numerous molecules with significant biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The precise substitution pattern on the indazole ring system is critical to a compound's pharmacological profile. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for unambiguously determining the molecular structure of these isomers.

The indazole ring system can undergo substitution at either of its two nitrogen atoms, leading to 1H- and 2H-indazole isomers. NMR spectroscopy provides a clear diagnostic tool to differentiate between these isomeric forms, as the chemical environments of the ring protons and carbons are distinctly different.[1] This guide focuses specifically on the 2H-isomer, this compound, providing a foundational understanding of its spectral features.

Core Principles of NMR Spectroscopy for Indazole Characterization

The interpretation of NMR spectra for substituted indazoles relies on understanding the electronic effects of the substituents and the inherent properties of the heterocyclic ring. The methoxy (-OCH3) group at the C5 position is an electron-donating group, which influences the electron density and, consequently, the chemical shifts of the aromatic protons and carbons. The methyl (-CH3) group at the N2 position is key to defining the 2H-indazole isomer.

Distinguishing N-1 vs. N-2 Isomers

A key challenge in indazole chemistry is the definitive assignment of the N-substitution pattern. 1H and 13C NMR offer reliable solutions:

-

1H NMR: In N-2 isomers, the proton at the C7 position is typically deshielded (appears at a higher frequency) compared to the corresponding N-1 isomer. This is attributed to the anisotropic effect of the lone pair of electrons on the N1 atom. Conversely, the C3-H proton in N-2 isomers is generally shielded (appears at a lower frequency) relative to its counterpart in N-1 isomers.[1]

-

13C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, are markedly different between the N-1 and N-2 isomers, making 13C NMR a robust tool for structural assignment.[1]

Predicted Spectral Analysis of this compound

While direct, publicly available spectral data for this compound is not available in the searched literature, we can predict the expected spectra based on the analysis of closely related analogs, such as 5-methoxy-2-phenyl-2H-indazole. The replacement of the N2-phenyl group with a methyl group will primarily affect the chemical shift of the N-CH3 signal and will have minor upfield or downfield effects on the indazole ring protons and carbons.

1H NMR Spectrum Analysis

The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring portion, the C3 proton, the N-methyl protons, and the methoxy protons.

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~8.0 - 8.2 | Singlet (s) | N/A | Typically a singlet in 2H-indazoles, appears downfield due to its position adjacent to two nitrogen atoms. |

| H7 | ~7.6 - 7.7 | Doublet (d) | ~9.0 | Deshielded due to the anisotropic effect of the N1 lone pair in the 2H-isomer. Coupled to H6. |

| H6 | ~7.0 - 7.1 | Doublet of Doublets (dd) | ~9.0, ~2.3 | Coupled to H7 (ortho-coupling) and H4 (meta-coupling). |

| H4 | ~6.8 - 6.9 | Doublet (d) | ~2.3 | Appears as a doublet due to meta-coupling with H6. Shielded by the electron-donating methoxy group at C5. |

| N-CH3 | ~4.1 - 4.3 | Singlet (s) | N/A | Protons on a nitrogen-bound methyl group. |

| O-CH3 | ~3.8 - 3.9 | Singlet (s) | N/A | Protons of the electron-donating methoxy group. |

Visualization of Key Proton Correlations

The following diagram illustrates the key through-bond coupling relationships expected in the 1H NMR spectrum.

Caption: Predicted J-coupling correlations for aromatic protons.

13C NMR Spectrum Analysis

The 13C NMR spectrum will provide complementary information, showing nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C5 | ~155 - 156 | Carbon directly attached to the electron-donating methoxy group, significantly deshielded. |

| C7a | ~146 - 147 | Bridgehead carbon adjacent to N1. |

| C3a | ~122 - 123 | Bridgehead carbon adjacent to the benzene ring. |

| C3 | ~120 - 122 | Carbon at position 3 of the pyrazole ring. |

| C7 | ~119 - 120 | Carbon adjacent to the bridgehead C7a. |

| C6 | ~118 - 119 | Carbon ortho to the methoxy-substituted carbon. |

| C4 | ~96 - 97 | Carbon para to the methoxy group, significantly shielded by its electron-donating effect. |

| O-CH3 | ~55 - 56 | Methoxy carbon, typical range for this functional group. |

| N-CH3 | ~35 - 40 | N-alkyl carbon, chemical shift is characteristic for this environment. |

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for structural verification, a standardized experimental approach is crucial.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and effective solvent for indazole derivatives. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used, which may offer different chemical shifts and better resolution for certain signals.[1]

-

Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).[1]

-

Filtration: Filter the sample into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow from sample preparation to data analysis.

Spectrometer Parameters

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for unambiguous characterization.[1]

-

1H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

13C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

Conclusion and Future Work

This guide outlines the expected 1H and 13C NMR spectral characteristics of this compound based on established principles and data from analogous structures. The provided protocols for sample preparation and spectral acquisition represent a robust methodology for obtaining high-quality data for structural confirmation. The definitive assignment of all proton and carbon signals would be further solidified by two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which would experimentally confirm the predicted proton-proton and proton-carbon correlations.

References

Introduction: Unambiguous Characterization of a Novel Indazole Derivative

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Methoxy-2-methyl-2H-indazole

This compound is a heterocyclic compound belonging to the indazole class.[1] With a molecular formula of C₉H₁₀N₂O and a monoisotopic mass of 162.0793 Da, its characterization is paramount for researchers in medicinal chemistry and drug development.[2] The indazole scaffold is a privileged structure in pharmacology, present in numerous compounds under clinical evaluation and known to act as an effective bioisostere for indoles.[3][4]

Given the prevalence of indazole derivatives in designer drugs and synthetic cannabinoids, establishing robust analytical methodologies for novel analogues like this compound is critical for forensic, toxicological, and pharmaceutical applications.[5][6] Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the definitive technique for the structural elucidation and quantification of such compounds.

This guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. It moves beyond simple protocols to explain the causal reasoning behind methodological choices, offering a self-validating system for generating reliable and reproducible data.

Part 1: Core Principles of Ionization and Detection

The molecular structure of this compound, featuring two basic nitrogen atoms and an oxygen atom, dictates the optimal approach for its ionization.

Ionization Technique Selection: The Rationale for Electrospray Ionization (ESI)

For a molecule of this nature—possessing moderate polarity and basic sites—Electrospray Ionization (ESI) is the preferred method. The rationale is twofold:

-

Protonation Efficiency: The nitrogen atoms in the pyrazole ring are susceptible to protonation in the acidic mobile phases commonly used in reverse-phase liquid chromatography. This leads to the highly efficient formation of the protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation analysis (MS/MS).

-

Soft Ionization: ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte. This preserves the intact protonated molecule, ensuring that the precursor ion selected in the first quadrupole of a tandem mass spectrometer is representative of the entire molecule, which is fundamental for trustworthy structural elucidation.

While Atmospheric Pressure Chemical Ionization (APCI) could also be viable, ESI typically offers superior sensitivity for polar, easily protonated molecules like this indazole derivative.

The Imperative of High-Resolution Mass Spectrometry (HRMS)

To ensure unambiguous identification, High-Resolution Mass Spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, is essential. HRMS provides a high-mass-accuracy measurement of the protonated molecule (e.g., 163.0866 Da for [C₉H₁₁N₂O]⁺), allowing for the determination of its elemental composition. This capability is critical to distinguish this compound from potential isobaric interferences or isomers that have the same nominal mass but different elemental formulas.

Part 2: Elucidating the Fragmentation Pathway

While no definitive public-domain mass spectrum for this compound exists, a plausible fragmentation pathway can be proposed based on the established fragmentation patterns of related indazole-containing synthetic cannabinoids and general principles of mass spectrometry.[6][7] The analysis of collision-induced dissociation (CID) spectra of the protonated molecule (m/z 163.0866) is key to structural confirmation.

The primary fragmentation routes are expected to involve the cleavage of the N-methyl and O-methoxy groups and the characteristic rupture of the indazole core.

References

- 1. CAS 541539-88-2: this compound [cymitquimica.com]

- 2. This compound | C9H10N2O | CID 11094954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Tautomeric Landscape of Methoxy-Methyl-Indazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. However, the inherent tautomerism of the indazole ring system presents both a challenge and an opportunity in drug design and development. The subtle equilibrium between the 1H- and 2H-tautomeric forms can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive exploration of the tautomerism of methoxy- and methyl-substituted indazoles, offering insights into the structural nuances that govern this equilibrium and providing practical methodologies for its characterization.

The Fundamental Principles of Indazole Tautomerism

Indazole, a bicyclic heteroaromatic system, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole.[1] Generally, the 1H-tautomer is thermodynamically more stable and, therefore, the predominant form.[1][2] A third, less common tautomer, 3H-indazole, is rarely observed.[1] The tautomeric preference is a delicate balance of electronic and steric effects, which can be significantly modulated by the nature and position of substituents on the indazole core.

The interconversion between the 1H and 2H tautomers is a prototropic process involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This dynamic equilibrium is influenced by several factors, including the electronic properties of the substituents, solvent polarity, temperature, and pH.

The Interplay of Methoxy and Methyl Substituents

The introduction of methoxy (an electron-donating group) and methyl (a weakly electron-donating group) substituents onto the indazole ring creates a nuanced interplay of electronic and steric effects that can shift the tautomeric equilibrium.

-

Electronic Effects: The electron-donating nature of the methoxy group can influence the electron density at the nitrogen atoms, thereby altering the relative basicity and, consequently, the stability of the conjugate acids, which are intermediates in the tautomeric interconversion. The position of the methoxy group is critical; for instance, a methoxy group at the 6-position can have a pronounced effect on the electronic distribution within the benzene ring portion of the molecule.[3]

-

Steric Effects: A methyl group, particularly at the 3-position, can introduce steric hindrance that may destabilize the 1H-tautomer, where the N-H bond is adjacent to the substituent, thus favoring the 2H-tautomer.[4]

The combined presence of both methoxy and methyl groups leads to a more complex scenario where the final tautomeric preference is determined by the cumulative impact of their positional and electronic contributions.

Characterization of Tautomeric Forms

The unambiguous identification and quantification of indazole tautomers rely on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the tautomeric forms of indazole derivatives in solution.[5]

Key Spectroscopic Differentiators:

| Spectroscopic Technique | 1H-Indazole Tautomer | 2H-Indazole Tautomer | Key Differences & Causality |

| ¹H NMR | H-3 proton typically appears around δ 8.10 ppm. | H-3 proton is more deshielded, appearing at a higher chemical shift (around δ 8.4 ppm). | The deshielding of the H-3 proton in the 2H-isomer is attributed to the anisotropic effect of the neighboring nitrogen atom and the altered electronic distribution in the quinonoid-like structure.[5] |

| A broad N-H signal is often observed. | Absence of a readily observable N-H signal (if N-substituted). | The presence of the N-H proton is characteristic of the 1H-tautomer. | |

| ¹³C NMR | The chemical shift of C-3 is typically in the range of 132-133 ppm. | The chemical shift of C-3 is generally found at a lower frequency, around 123-124 ppm. | The change in the electronic environment of the C-3 carbon upon tautomerization leads to this significant difference in chemical shift, providing a reliable diagnostic marker.[6] |

Experimental Protocol: Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the steps to quantify the tautomeric ratio of a methoxy-methyl-indazole derivative in different solvents.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the methoxy-methyl-indazole sample.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure complete dissolution.

-

Prepare separate samples for each solvent to be investigated to assess the solvent's effect on the equilibrium.

-

-

¹H NMR Data Acquisition:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum at a constant temperature (e.g., 298 K).

-

Ensure the spectral width is sufficient to cover all proton signals (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, allowing for accurate integration.

-

-

Data Analysis and Quantification:

-

Process the acquired spectrum (Fourier transformation, phase correction, and baseline correction).

-

Identify the distinct signals corresponding to the 1H- and 2H-tautomers. The H-3 proton is often a well-resolved and diagnostic signal.

-

Carefully integrate the area of a non-overlapping, characteristic signal for each tautomer.

-

Calculate the percentage of each tautomer using the following formula: % Tautomer A = (Integral of Tautomer A / (Integral of Tautomer A + Integral of Tautomer B)) * 100

-

The equilibrium constant (Keq) can be calculated as: Keq = [% Tautomer B] / [% Tautomer A]

-

Computational Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.[4][7]

Workflow for Computational Analysis of Tautomerism:

Caption: Computational workflow for analyzing indazole tautomerism.

This workflow allows for the determination of the relative thermodynamic stabilities of the tautomers in both the gas phase and in solution, providing a theoretical framework for understanding the experimental observations.

Solvent Effects on the Tautomeric Equilibrium

The polarity of the solvent can significantly influence the position of the tautomeric equilibrium.[8] Generally, a more polar solvent will favor the tautomer with the larger dipole moment. Computational studies have shown that 1H-tautomers of indazole derivatives often possess a higher dipole moment than their 2H counterparts.[9] Therefore, in polar solvents such as DMSO or methanol, an increase in the population of the 1H-tautomer is often observed compared to less polar solvents like chloroform or benzene.

The ability of the solvent to act as a hydrogen bond donor or acceptor can also play a crucial role in stabilizing one tautomer over the other. Protic solvents can form hydrogen bonds with the nitrogen atoms of the indazole ring, influencing the proton transfer process.

Case Study: Hypothetical Tautomeric Analysis of 3-Methyl-6-methoxy-1H-indazole

Expected Tautomeric Equilibrium:

Caption: Tautomeric equilibrium of 3-methyl-6-methoxy-indazole.

Predicted Tautomeric Ratios in Different Solvents:

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Predicted Tautomeric Ratio (1H:2H) | Rationale |

| Chloroform-d (CDCl₃) | 4.8 | 1H-tautomer | ~85:15 | The lower polarity of CDCl₃ will favor the generally more stable 1H-tautomer, but the 3-methyl group may slightly increase the population of the 2H-form. |

| DMSO-d₆ | 47.2 | 1H-tautomer | >95:5 | The high polarity of DMSO-d₆ is expected to strongly favor the 1H-tautomer, which likely possesses a larger dipole moment. |

Conclusion and Future Perspectives

The tautomerism of methoxy-methyl-indazole derivatives is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and solvent effects. A thorough understanding and characterization of this equilibrium are paramount for the rational design of indazole-based drug candidates with optimized pharmacological profiles. The synergistic application of high-resolution NMR spectroscopy and computational chemistry provides a robust framework for elucidating the tautomeric landscape of these important heterocyclic compounds. Future research in this area will likely focus on developing predictive models for tautomeric preferences and exploring the impact of tautomerism on the pharmacokinetic and pharmacodynamic properties of novel indazole derivatives.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. biopchem.education [biopchem.education]

The Indazole Nucleus: From Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a testament to the evolution of synthetic organic and medicinal chemistry.[1][2][3] Though rare in nature, its synthetic analogs have become foundational components in a multitude of therapeutic agents, demonstrating a remarkable range of biological activities.[4][5][6] This guide provides a comprehensive exploration of the discovery and history of synthetic indazoles, detailing the evolution of synthetic methodologies, the rationale behind experimental choices, and the journey of this scaffold from a chemical curiosity to a cornerstone of modern pharmacology.

Part 1: Foundational Discoveries and the Dawn of Indazole Synthesis

The story of indazole begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, while investigating the reactions of hydrazine derivatives, Fischer reported the first synthesis of an indazole derivative.[1][3][7] His initial method involved the thermal cyclization of ortho-hydrazino cinnamic acid to produce an indazolone, a landmark achievement that opened the door to a new class of heterocyclic compounds.[1][7] This early work, born from fundamental reactivity studies, laid the groundwork for all subsequent explorations of indazole chemistry.

Following Fischer's discovery, several classical methods were developed, many of which remain relevant for their simplicity and effectiveness in generating the core indazole structure.

-

The Jacobson Indazole Synthesis: This method involves the nitrosation of N-acetyl derivatives of 2-alkylanilines.[8] A key mechanistic insight is that this reaction proceeds via an intramolecular azo coupling, providing an almost quantitative yield of the 1H-indazole.[9] The use of the N-acetyl protecting group proved more convenient than earlier methods that required large volumes of acetic acid due to the low solubility of the parent o-benzotoluidide.[9]

-

Synthesis from o-Toluidine: A straightforward approach involves the diazotization of o-toluidine with sodium nitrite in acetic acid, which then undergoes ring closure involving the adjacent methyl group to yield 1H-indazole.[10]

-

Reductive Cyclization of Anthranilic Acid: Another classical route begins with the diazotization of anthranilic acid. The resulting diazonium salt is then subjected to reductive cyclization, typically with sodium sulfite, to afford the 1H-indazole.[1][10]

These foundational methods established the chemical principles for forming the bicyclic indazole system, primarily through intramolecular cyclization of appropriately substituted benzene precursors.

Part 2: The Modern Synthetic Revolution: Expanding the Chemical Space

While classical methods were effective for creating the basic indazole scaffold, the demands of medicinal chemistry for precisely functionalized analogs spurred a revolution in synthetic strategies. The late 20th and early 21st centuries saw the advent of powerful new reactions that offered unprecedented control over substitution patterns, leading to a dramatic expansion of the accessible indazole chemical space.

A significant advancement was the development of the Davis-Beirut reaction, a versatile method for synthesizing 2H-indazoles and indazolones.[11][12] This reaction is particularly noteworthy because it constructs the crucial N-N bond during the heterocyclization process.[11][13][14] It typically proceeds from N-substituted 2-nitrobenzylamines under basic conditions.[11] The causality of the base is critical: it deprotonates the carbon adjacent to the secondary amine, creating a carbanion which then attacks an oxygen of the nitro group, initiating the cyclization cascade.[11] A key advantage of this method is its use of inexpensive starting materials without the need for toxic heavy metals.[11][12]

Caption: Key steps in the base-catalyzed Davis-Beirut reaction.

The rise of transition-metal catalysis, particularly with palladium and copper, has transformed indazole synthesis. These methods allow for the direct formation of C-C and C-N bonds, enabling the introduction of diverse substituents with high regioselectivity.

-

Palladium-Catalyzed Reactions: Palladium catalysts are used extensively for intramolecular amination reactions to form the pyrazole ring.[15][16] For example, 2-bromobenzaldehydes can be coupled with hydrazones, followed by an acid-catalyzed cyclization to yield 1H-indazoles.[1] This approach provides a powerful alternative to traditional methods, offering broader functional group tolerance.[16]

-

Copper-Catalyzed Reactions: Copper catalysts are instrumental in synthesizing both 1H- and 2H-indazoles. One-pot, three-component reactions using a copper catalyst can efficiently produce 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[15] Copper is also used to mediate the cyclization of o-haloaryl N-sulfonylhydrazones.[4]

-

C-H Activation: More recently, rhodium and cobalt-catalyzed C-H activation strategies have emerged as highly efficient methods.[4] These reactions form the indazole ring by creating bonds directly from existing C-H bonds, minimizing the need for pre-functionalized starting materials and improving atom economy.[4]

Caption: General workflow for modern transition-metal catalyzed indazole synthesis.

Part 3: The Indazole as a Privileged Scaffold in Medicinal Chemistry

The true significance of the synthetic advancements lies in their application to drug discovery. The indazole nucleus is now recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems like indole have made it a valuable component in numerous approved drugs.[1]

| Drug Name | Therapeutic Area | Mechanism of Action | Key Structural Feature |

| Pazopanib | Oncology | Multi-tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit) | N-methyl-1H-indazole acts as a key binding motif. |

| Axitinib | Oncology | Selective tyrosine kinase inhibitor (VEGFR) | The indazole core provides the scaffold for kinase interaction. |

| Granisetron | Antiemetic | Selective 5-HT3 receptor antagonist | The N-alkylated indazole is crucial for receptor binding.[1] |

| Niraparib | Oncology | Poly (ADP-ribose) polymerase (PARP) inhibitor | The indazole ring is a core component of the pharmacophore.[4] |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) | Provides pain relief through anti-inflammatory action.[1] |

Pazopanib is an FDA-approved drug for treating renal cell carcinoma and soft tissue sarcoma.[1] Its mechanism relies on the inhibition of multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. The choice of the indazole scaffold was a deliberate design strategy. The N-methyl-1H-indazole moiety mimics the purine core of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases like VEGFR and PDGFR. The synthetic accessibility of substituted indazoles allowed chemists to optimize the side chains attached to the core, fine-tuning the drug's potency and selectivity profile.

Caption: Pazopanib competitively inhibits ATP binding to tyrosine kinases.

Part 4: Experimental Protocols - A Practical Guide

To ensure this guide is a self-validating system, the following are detailed protocols for both a classical and a modern indazole synthesis, representing the historical evolution of the field.

This protocol is based on the principles of the Jacobson synthesis.

-

Acetylation: To a solution of o-toluidine in glacial acetic acid, add acetic anhydride dropwise while stirring in an ice bath. Allow the reaction to warm to room temperature and stir for 2 hours. Pour the mixture into ice water to precipitate the N-acetyl-o-toluidine product, which is then filtered and dried.

-

Nitrosation: Dissolve the N-acetyl-o-toluidine in a mixture of acetic acid and acetic anhydride. Cool the solution to 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour at this temperature.

-

Cyclization & Rearrangement: Carefully warm the reaction mixture to room temperature and then heat to 50-60°C. An exothermic reaction will occur. After the initial reaction subsides, heat the mixture at 80°C for 1 hour to ensure complete cyclization.

-

Work-up and Purification: Cool the mixture and pour it into a large volume of cold water. Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 1H-indazole.

This protocol is a representative example of a modern three-component synthesis.[15]

-

Reaction Setup: In a sealed reaction vessel, combine 2-bromobenzaldehyde (1.0 mmol), the desired primary amine (1.2 mmol), sodium azide (1.5 mmol), and copper(I) oxide nanoparticles (Cu₂O-NP, 5 mol%).

-

Solvent and Conditions: Add polyethylene glycol (PEG-300) as the solvent (3 mL). Seal the vessel and heat the mixture to 110°C with vigorous stirring for 12 hours. The choice of a green solvent like PEG and a nanoparticle catalyst represents an environmentally conscious and efficient approach.

-

Work-up: After cooling to room temperature, add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-aryl-2H-indazole. This method's value lies in its operational simplicity and tolerance for a broad scope of functional groups on both the aldehyde and amine starting materials.[15]

Conclusion and Future Outlook

From Fischer's foundational discovery to the sophisticated, atom-economical syntheses of today, the history of synthetic indazoles mirrors the progress of organic chemistry itself. The development of robust and versatile synthetic methods has been the critical enabler for exploring the vast biological potential of this scaffold. The indazole nucleus is now firmly established as a privileged structure in medicinal chemistry, with approved drugs targeting a wide array of diseases from cancer to inflammation.[1][17][18]

Future research will likely focus on developing even more efficient and sustainable synthetic routes, including photochemical and electrochemical methods.[1] The continued integration of computational design with advanced synthetic strategies will accelerate the discovery of novel indazole derivatives with tailored pharmacological profiles, ensuring that this remarkable heterocycle remains at the forefront of drug discovery for years to come.[1]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. caribjscitech.com [caribjscitech.com]

- 8. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 11. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 12. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2H-Indazole synthesis [organic-chemistry.org]

- 16. Indazole synthesis [organic-chemistry.org]

- 17. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A-Technical-Guide-on-5-Methoxy-2-methyl-2H-indazole-as-a-Bioisostere-for-Indoles

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, its metabolic liabilities, particularly oxidative degradation, often pose significant challenges in drug development. Bioisosteric replacement is a powerful strategy to mitigate such issues while retaining or even enhancing biological activity. This guide provides an in-depth technical exploration of 5-methoxy-2-methyl-2H-indazole as a bioisostere for the indole moiety. We will delve into the synthetic rationale, comparative physicochemical and pharmacological properties, and practical applications of this substitution in the context of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced bioisosteric strategies to optimize lead compounds.

Introduction: The Rationale for Bioisosteric Replacement of Indoles

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1][2] Despite its prevalence, the indole nucleus is susceptible to metabolic oxidation, primarily at the C2 and C3 positions, which can lead to the formation of inactive or potentially toxic metabolites. This metabolic instability often curtails the therapeutic potential of indole-containing drug candidates.

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, offers a rational approach to overcoming these metabolic hurdles.[3][4] The thoughtful application of bioisosteres can lead to compounds with improved pharmacokinetic profiles, enhanced target affinity, and reduced off-target effects.[4] The indazole scaffold, particularly the 2H-indazole isomer, has emerged as a highly effective bioisostere for indole.[5][6] This is due to its similar size, shape, and electronic distribution, which allows it to mimic the indole ring's interactions with biological targets.[5]

This guide focuses specifically on This compound , a bioisostere that not only replaces the indole core but also incorporates a methoxy group, a common substituent in many biologically active indoles (e.g., 5-methoxy-DMT), and a methyl group on the nitrogen, which can further modulate the compound's properties.

Synthesis of this compound

The synthesis of 2H-indazoles, including this compound, can be achieved through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance to different functional groups. A common and efficient approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.[7][8][9]

Representative Synthetic Protocol: One-Pot Three-Component Reaction

A highly efficient method for the synthesis of 2-substituted-2H-indazoles is the one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, often catalyzed by a copper salt.[8][10]

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-methoxybenzaldehyde (1.0 eq), methylamine (as a solution in THF or as a salt, 1.2 eq), sodium azide (1.5 eq), copper(I) iodide (0.1 eq), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Copper(I) Iodide and TMEDA: This catalytic system is crucial for the formation of both the C-N and N-N bonds in the indazole ring. The copper catalyst facilitates the key intramolecular cyclization step.[8]

-

Sodium Azide: Serves as the nitrogen source for the formation of the pyrazole ring of the indazole.

-

DMSO as Solvent: Its high boiling point and ability to dissolve a wide range of reactants make it a suitable solvent for this type of reaction.

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and other sensitive reagents.

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to mimic the key physicochemical properties of the parent scaffold. Here, we compare the properties of this compound with its indole bioisostere, 5-methoxy-2-methylindole.

| Property | This compound | 5-Methoxy-2-methylindole | Rationale for Similarity/Difference |

| Molecular Formula | C9H10N2O[11] | C10H11NO | The indazole has an additional nitrogen atom and one less carbon and hydrogen atom. |

| Molecular Weight | 162.19 g/mol [11] | 161.20 g/mol | The molecular weights are very similar, contributing to comparable steric bulk. |

| logP (calculated) | ~1.5[11] | ~2.1 | The additional nitrogen atom in the indazole ring generally increases polarity and reduces lipophilicity. |

| pKa (of the ring) | Weaker base than indole[8] | pKa ~ -2.4 (protonation on C3) | The N2 nitrogen in the 2H-indazole is less basic than the pyrrolic nitrogen in indole. |

| Hydrogen Bond Donors | 0 | 1 (N-H) | The 2-methyl substitution on the indazole removes the hydrogen bond donor capability present in the parent indole. |

| Hydrogen Bond Acceptors | 2 (N1 and OCH3) | 1 (OCH3) | The N1 nitrogen of the indazole ring acts as an additional hydrogen bond acceptor. |

Key Insights:

-

The similar molecular weight and shape of the two scaffolds allow for comparable steric interactions with biological targets.

-

The lower calculated logP of the indazole suggests potentially improved aqueous solubility, which can be advantageous for drug development.

-

The difference in hydrogen bonding capabilities is a critical consideration. The absence of a hydrogen bond donor and the presence of an additional acceptor on the indazole can significantly alter binding interactions with a target protein.

Pharmacological Profile: Case Study in Serotonin Receptor Modulation

The indole scaffold is a hallmark of many serotonergic ligands. The bioisosteric replacement of indole with indazole has been explored in the context of serotonin receptor agonists, particularly for the 5-HT2 receptor subtypes.[5][6]

This compound Derivatives as 5-HT2 Receptor Agonists

Research has shown that indazole analogs of potent 5-HT2A receptor agonists, such as 5-MeO-DMT, can retain significant activity.[5][6] For instance, the direct 1H-indazole analog of 5-MeO-DMT has been reported to be a moderately potent 5-HT2A agonist.[5] The introduction of a methyl group at the 2-position of the indazole ring can further modulate the pharmacological profile.

In Vitro Assay Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation

This protocol describes a common in vitro method to assess the functional activity of compounds at the 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.

-

Cell Culture: Maintain a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.

-

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

-

Compound Preparation: Prepare serial dilutions of the test compound (this compound derivative) and a reference agonist (e.g., serotonin) in the assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of each well.

-

Compound Addition and Signal Detection: Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time. The binding of an agonist to the 5-HT2A receptor will trigger a transient increase in intracellular calcium, leading to an increase in fluorescence.

-

Data Analysis: Determine the maximum fluorescence response for each compound concentration. Plot the response as a function of the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to the reference agonist) to quantify the compound's potency and efficacy.

Comparative SAR (Structure-Activity Relationship) Insights:

-

Potency and Efficacy: While direct comparisons are compound-specific, studies on related indazole analogs of tryptamines have shown that they can exhibit comparable or, in some cases, slightly reduced potency compared to their indole counterparts at the 5-HT2A receptor.[5] The efficacy (Emax) can also be modulated by this bioisosteric replacement.

-

Selectivity: A critical aspect of drug design is achieving selectivity for the desired target over related receptors. The indazole core can alter the selectivity profile. For instance, some indazole analogs show different selectivity ratios for 5-HT2A versus 5-HT2B and 5-HT2C receptors compared to the parent indoles.[5][6] This is particularly important for avoiding 5-HT2B agonism, which is associated with cardiotoxicity.[6]

In Vivo Considerations and Pharmacokinetics

A primary motivation for using the indazole bioisostere is to improve the in vivo properties of a drug candidate. Indazoles are often superior to indoles with respect to metabolic stability, plasma clearance, and oral bioavailability.[5][6]

In Vivo Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a this compound derivative in a rodent model (e.g., rats or mice).

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the study.

-

Compound Formulation: Prepare a dosing formulation of the test compound in a suitable vehicle (e.g., a solution or suspension for oral or intravenous administration).

-

Dosing: Administer a single dose of the compound to the animals via the desired route (e.g., oral gavage for bioavailability assessment or intravenous injection for clearance determination).

-

Blood Sampling: Collect serial blood samples from the animals at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of the test compound at each time point.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F%: Oral bioavailability (if both oral and intravenous data are available).

-

Expected Outcomes and Advantages of the Indazole Bioisostere:

-

Improved Metabolic Stability: The 2H-indazole core is generally more resistant to oxidative metabolism compared to the indole ring. This can lead to a longer elimination half-life and reduced formation of metabolites.

-

Enhanced Oral Bioavailability: By reducing first-pass metabolism in the liver, the indazole bioisostere can lead to a significant increase in oral bioavailability, which is a highly desirable property for orally administered drugs.

-

Favorable Safety Profile: By blocking the metabolic pathways that can lead to reactive or toxic metabolites from the indole ring, the indazole bioisostere can potentially result in a better safety and tolerability profile.

Conclusion and Future Perspectives

This compound represents a sophisticated and effective bioisosteric replacement for the corresponding indole scaffold in drug discovery. Its synthesis is accessible through modern synthetic methodologies, and its physicochemical properties offer potential advantages in terms of solubility and metabolic stability. Pharmacological studies, particularly in the realm of serotonin receptor modulation, have demonstrated that this indazole core can effectively mimic the indole ring while offering opportunities to fine-tune potency, efficacy, and selectivity.

The primary advantage of this bioisosteric switch lies in the potential for significant improvements in the in vivo pharmacokinetic profile of a drug candidate. By mitigating the metabolic liabilities of the indole nucleus, the this compound scaffold can lead to compounds with enhanced oral bioavailability and a more favorable safety profile.

As drug development continues to demand compounds with increasingly optimized properties, the rational application of bioisosterism, exemplified by the use of this compound, will remain a critical tool in the medicinal chemist's arsenal. Future work in this area will likely focus on expanding the application of this and related indazole bioisosteres to a wider range of biological targets and further exploring the subtle structure-activity relationships that govern their pharmacological effects.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. caribjscitech.com [caribjscitech.com]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C9H10N2O | CID 11094954 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Methoxy-2-methyl-2H-indazole: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1][2][3] This technical guide provides an in-depth analysis of the potential therapeutic targets for the specific, yet under-characterized molecule, 5-Methoxy-2-methyl-2H-indazole. While direct pharmacological data for this compound is sparse, this guide will leverage structure-activity relationships (SAR) and data from analogous indazole derivatives to propose and detail high-probability therapeutic targets. We will explore the mechanistic basis for these hypotheses and provide actionable, detailed experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indazole-based compounds.

Introduction to this compound and the Indazole Scaffold

The indazole, or benzpyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring.[4][5] This scaffold exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more stable.[6] The compound of interest, this compound, is a specific isomer with substitutions that may confer unique pharmacological properties. The indazole nucleus is a key feature in several FDA-approved drugs, including the anti-emetic Granisetron, the anticancer agents Axitinib and Pazopanib, and the anti-inflammatory drug Benzydamine.[7] The wide range of biological activities associated with indazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and neurological effects, underscores the therapeutic potential of this chemical class.[3][7][8][9]

The specific substitutions on this compound, a methoxy group at the 5-position and a methyl group at the 2-position of the indazole ring, are critical determinants of its potential interactions with biological targets. The methoxy group, an electron-donating substituent, can influence the electronic properties of the aromatic system and participate in hydrogen bonding.[10] The N2-methylation fixes the tautomeric form, which can be crucial for specific binding interactions.

Hypothesized Therapeutic Targets

Based on the extensive literature on indazole derivatives, we have identified three high-potential therapeutic target classes for this compound: Protein Kinases , Indoleamine 2,3-Dioxygenase 1 (IDO1) , and the Prostanoid EP4 Receptor .

Protein Kinases: Targeting Uncontrolled Cell Proliferation

The indazole scaffold is a well-established ATP-competitive inhibitor of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[5][11] Several indazole-based kinase inhibitors are approved for cancer therapy.[1][2]

2.1.1. Rationale for Kinase Inhibition

The structural similarity of the indazole ring to the adenine core of ATP allows it to fit into the ATP-binding pocket of kinases.[5] The substitutions on the indazole ring then determine the selectivity and potency for specific kinases. The 5-methoxy group could potentially form hydrogen bonds with hinge region residues in the kinase domain, a common interaction for potent kinase inhibitors.

2.1.2. Potential Kinase Targets

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Many indazole derivatives are potent VEGFR inhibitors, disrupting angiogenesis, a critical process for tumor growth.[11]

-

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition by indazole-containing compounds has shown promise in cancer treatment.[8][11]

-

Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have been developed as inhibitors of FGFRs, which are implicated in various cancers.[8]

2.1.3. Experimental Workflow for Kinase Target Validation

Caption: Workflow for validating protein kinase inhibition.

2.1.4. Detailed Protocol: Kinase Inhibition Assay (IC50 Determination)

-

Reagents and Materials:

-

Recombinant human kinase of interest (e.g., VEGFR2, Aurora A)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Staurosporine)

-

Kinase assay buffer (e.g., containing MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well assay plates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, typically from 10 mM to 0.1 nM.

-

In a 384-well plate, add the test compound dilutions, positive control, and a DMSO vehicle control.

-

Add the kinase and substrate peptide to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-